N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Description
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide (CAS: 942842-72-0, C₂₇H₂₆N₄O₂, MW: 438.52) is a benzimidazole-derived acetamide featuring a 3-methylphenyl-substituted pyrrolidinone ring. Its structure combines a benzodiazole core with a dual N-methyl-N-phenyl acetamide group, which likely influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-9-8-12-22(15-19)30-17-20(16-25(30)32)27-28-23-13-6-7-14-24(23)31(27)18-26(33)29(2)21-10-4-3-5-11-21/h3-15,20H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXDNKNWDTZWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a ketone or aldehyde.
Attachment of the phenylacetamide group: This is usually done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyrrolidine rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Capable of being reduced to yield alcohols or amines.
- Substitution Reactions : Engages in nucleophilic substitution reactions at the benzodiazole ring.
Biology
The biological applications of this compound are being actively researched. It has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Notable points include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates possible efficacy in targeting cancer cells through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is explored for therapeutic properties. Key insights include:
| Application Area | Findings |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria. |
| Anticancer | Inhibits proliferation of certain cancer cell lines. |
Industry
The compound is also relevant in industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for several Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
Case Study 2: Anticancer Properties
Research conducted by Pharmaceutical Research highlighted the anticancer properties of this compound. In vitro studies demonstrated that it could effectively inhibit the growth of breast and lung cancer cell lines through apoptosis induction mechanisms. Further studies are warranted to explore its potential for clinical applications .
Mechanism of Action
The mechanism of action of N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine and phenylacetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzimidazole Derivatives with Varied Acetamide Substituents
Several benzimidazole-based compounds with structural similarities were synthesized in . Key examples include:
| Compound ID | Structure Features | Yield (%) | Melting Point (°C) | Molecular Weight | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 12 | Acetohydrazide substituent | 65 | 194–195 | 418 | Replaces N-methyl-N-phenyl group with hydrazide; reduced lipophilicity |
| 13 | Pyrazole-linked acetamide | 53 | 138–139 | - | Incorporates 3,5-dimethylpyrazole; lower thermal stability |
| 14 | Dimethylpyrrole acetamide | 67 | 204 (dec.) | 442 | Dimethylpyrrole substituent enhances molecular rigidity |
| Target | N-methyl-N-phenyl acetamide | - | - | 438.52 | Dual aryl groups may improve receptor binding affinity |
Key Observations :
- The N-methyl-N-phenyl acetamide group in the target compound distinguishes it from analogs with hydrazide (12) or pyrazole (13) substituents, likely enhancing metabolic stability and membrane permeability .
- Compound 14’s higher melting point (204°C decomposition) suggests stronger intermolecular interactions due to its dimethylpyrrole moiety, whereas the target compound’s flexible N-aryl groups may reduce crystallinity .
Substituted Acetamides in TSPO-Targeting Ligands
and highlight benzoxazolone-based acetamides, such as [11C]NBMP and PBPA , developed as translocator protein (TSPO) ligands. Comparative features:
| Compound | Core Structure | Key Substituents | Pharmacological Advantages |
|---|---|---|---|
| [11C]NBMP | Benzoxazolone | Naphthalene (Suzuki coupling) | Enhanced bioavailability, plasma clearance, and metabolic stability in preclinical models |
| PBPA | Benzoxazolone | Bifunctional chelate group | Designed for SPECT imaging; incorporates a chelator for radiometal binding |
| Target | Benzimidazole | 3-Methylphenyl-pyrrolidinone | Structural novelty; unconfirmed TSPO affinity but potential for CNS targeting |
Key Observations :
Isopropyl vs. N-Methyl-N-Phenyl Substitution
describes N-isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide (CAS: 942842-68-4, C₂₃H₂₆N₄O₂, MW: 390.48). Differences include:
Structural Confirmation
- X-ray Crystallography : Used in for a related benzamide, highlighting the role of SHELX software () in resolving complex structures .
- Spectroscopy : ¹H/¹³C NMR and MS data () are critical for verifying acetamide substituents and benzimidazole regiochemistry .
Pharmacological and Physicochemical Considerations
- Metabolic Stability : The N-methyl-N-phenyl group in the target compound may resist hepatic oxidation better than hydrazide (12) or isopropyl (8) analogs .
- Binding Affinity : While NBMP’s benzoxazolone core shows proven TSPO affinity, the target compound’s benzimidazole could target alternate pathways (e.g., kinase inhibition) .
- Lipophilicity : LogP values (unreported) could be estimated via comparative analysis; the naphthalene in NBMP likely increases logP vs. the target’s methylphenyl group .
Biological Activity
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide, with the CAS number 942842-72-0 and a molecular formula of C27H26N4O2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O2 |
| Molecular Weight | 438.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through binding to benzodiazepine receptors, which could influence its pharmacological effects.
Anticonvulsant Activity
Research indicates that compounds similar in structure to N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide exhibit significant anticonvulsant properties. For example, related benzodiazepine derivatives have demonstrated efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models of seizures . This suggests a potential therapeutic role in epilepsy management.
Analgesic Properties
Studies have shown that certain derivatives of benzodiazepine compounds can also exhibit analgesic effects. The mechanism often involves modulation of pain pathways in the central nervous system, providing a basis for further exploration into the analgesic potential of this compound.
Case Studies
Case Study 1: Anticonvulsant Testing
A series of compounds structurally related to N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide were subjected to anticonvulsant testing. The results indicated that these compounds exhibited considerable activity in reducing seizure frequency in animal models, suggesting a viable path for developing new anticonvulsant medications .
Case Study 2: Pain Management
In another study focusing on pain management, derivatives similar to this compound were evaluated for their analgesic effects. The findings revealed that these compounds could effectively reduce pain responses in experimental models, highlighting their potential as therapeutic agents for chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
